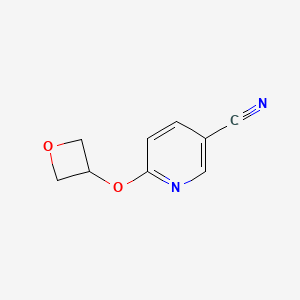

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile

Description

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a pyridine-based compound featuring a nitrile group at the 3-position and an oxetane-3-yloxy substituent at the 6-position. The oxetane ring, a four-membered oxygen-containing heterocycle, confers unique steric and electronic properties to the molecule, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

6-(oxetan-3-yloxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-3-7-1-2-9(11-4-7)13-8-5-12-6-8/h1-2,4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABWGOFLUGKHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

Substitution: The oxetane ring can undergo ring-opening reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines and alcohols can be used to open the oxetane ring under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile has several applications in scientific research:

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Molecular Properties

The 6-position substitution in pyridine-3-carbonitrile derivatives significantly influences their reactivity and applications. Key analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the nitrile group, whereas oxetane’s electron-donating nature may stabilize the nitrile moiety.

Comparative Efficiency

*Synthetic conditions for oxetane analogs are extrapolated from similar etherification reactions.

Physicochemical and Spectroscopic Properties

Fluorescence and Absorption

- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives exhibit blue-green fluorescence (410–500 nm) with extinction coefficients (ε) ranging from 15,000 to 30,000 M⁻¹cm⁻¹.

- Electron-donating groups (e.g., -SCH₃) enhance fluorescence intensity, while electron-withdrawing groups (e.g., -CN) cause red shifts and reduced emission.

Inference for this compound: The oxetane’s electron-donating ether oxygen may moderately enhance fluorescence compared to non-substituted analogs but less than morpholine or thioether groups.

Solubility and Stability

- Chlorothiophenyl derivatives : Low aqueous solubility due to hydrophobicity; stable under acidic conditions.

- Morpholin-4-yl derivatives: Improved solubility in polar solvents (e.g., DMSO, ethanol).

- Oxetane derivatives : Expected higher solubility than chlorothiophenyl analogs due to oxetane’s polarity.

Antibacterial and Cytotoxic Effects

- 6-(Chlorothiophenyl)pyridine-3-carbonitriles (e.g., 2e) show MIC values of 4–16 µg/mL against S. aureus and E. coli but exhibit cytotoxicity (IC₅₀ = 12–25 µM) in HeLa cells.

- 6-(3-Trifluoromethylphenoxy) derivatives demonstrate moderate antitumor activity (IC₅₀ = 8–15 µM) in MCF-7 breast cancer cells.

Predicted Profile for this compound :

- Potential antibacterial activity (MIC ~8–32 µg/mL) with reduced cytotoxicity compared to chlorothiophenyl analogs.

- Enhanced metabolic stability in vivo due to oxetane’s resistance to oxidative degradation.

Biological Activity

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a compound characterized by a pyridine ring substituted with an oxetane and a nitrile group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and its CAS number is 1600256-49-2. The compound features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Oxetane Ring : A four-membered cyclic ether contributing to the compound's reactivity.

- Nitrile Group : A functional group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological molecules. Additionally, the nitrile group can participate in nucleophilic attacks, influencing the compound's overall reactivity and biological interactions.

Pharmacological Applications

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit significant antibacterial properties. The introduction of the oxetane and nitrile functionalities may enhance this activity by improving binding affinity to bacterial targets .

- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory pathways, particularly through the modulation of COX enzymes. The structure of this compound may allow it to act as an inhibitor in these pathways .

- Potential Anticancer Properties : The unique structural features may also position it as a lead compound in cancer drug development, targeting specific cancer cell pathways.

Study 1: Antibacterial Evaluation

A series of derivatives based on pyridine scaffolds were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria. The results indicated that compounds with similar structural motifs to this compound demonstrated significant bacteriostatic effects comparable to existing antibiotics like linezolid .

Study 2: Anti-inflammatory Assessment

In a study assessing anti-inflammatory effects, pyridine derivatives were tested for their ability to inhibit COX-2 activity. Compounds similar to this compound showed IC50 values that suggest effective inhibition, warranting further investigation into their therapeutic potential against inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine + Oxetane + Nitrile | Antimicrobial, Anti-inflammatory |

| 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid | Pyridine + Oxetane + Carboxylic Acid | Potential anticancer properties |

| 4-hydroxy-2-quinolones | Quinoline structure | Known for broad-spectrum activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.